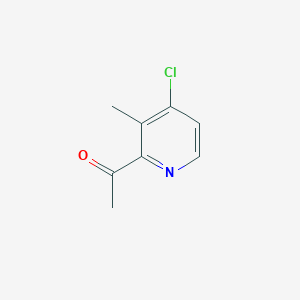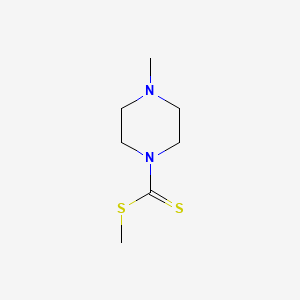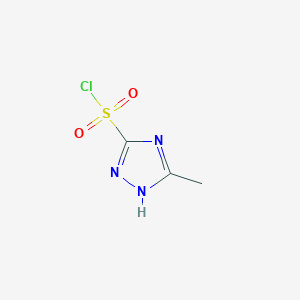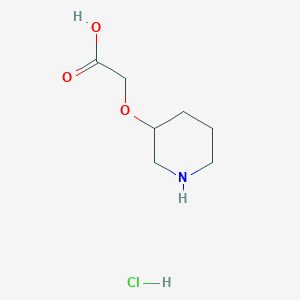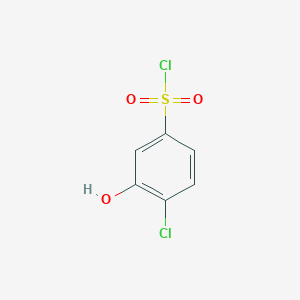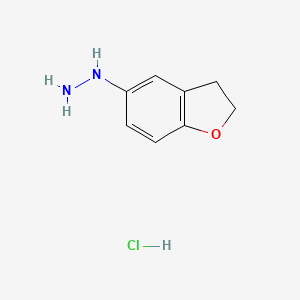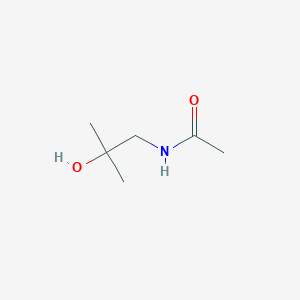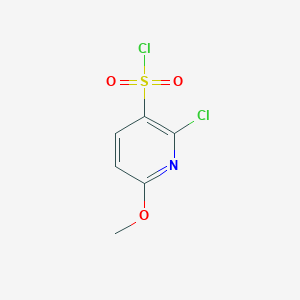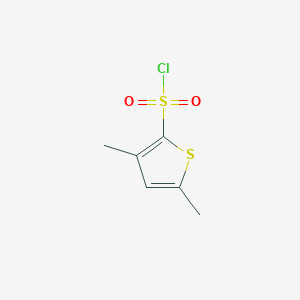
2-chloro-3-nitro-1H-pyrrole
Vue d'ensemble
Description
2-Chloro-3-nitro-1H-pyrrole is a chemical compound with the molecular formula C4H3ClN2O2 . It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is a key structural unit in many biologically significant compounds .
Synthesis Analysis
The synthesis of pyrroles, including derivatives like this compound, has been a subject of extensive research. Various methods have been developed, such as the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing one nitrogen atom and four carbon atoms. The molecule has a chlorine atom attached to one of the carbon atoms and a nitro group attached to another .Chemical Reactions Analysis
Pyrroles, including this compound, can undergo various chemical reactions. For instance, pyrroles can be N-substituted with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . They can also undergo Michael addition with electrophilic olefins .Applications De Recherche Scientifique
Organocatalyse
Le 2-chloro-3-nitro-1H-pyrrole peut être utilisé en organocatalyse, un sous-domaine de la catalyse qui utilise de petites molécules organiques pour accélérer les réactions chimiques. Le cycle pyrrole est un motif courant dans les organocatalyseurs en raison de sa capacité à participer à des liaisons hydrogène et des interactions de type π, qui sont cruciales pour la stabilisation des états de transition et des intermédiaires .
Découverte de médicaments
Dans le domaine de la découverte de médicaments, les dérivés du this compound ont un potentiel en tant que pharmacophores. Le groupe nitro peut être transformé en divers groupes fonctionnels, fournissant une plateforme polyvalente pour la synthèse de composés présentant des activités antibactériennes, antifongiques et antivirales potentielles .
Science des matériaux
Les caractéristiques structurelles du composé le rendent approprié pour des applications en science des matériaux. Les pyrroles sont connus pour être des composants de polymères conducteurs et peuvent être utilisés dans le développement de nouveaux matériaux avec des propriétés électroniques spécifiques .
Catalyse
Le this compound peut être utilisé en catalyse. Les dérivés du pyrrole sont souvent utilisés comme ligands dans les complexes de métaux de transition, qui sont largement appliqués dans des procédés catalytiques tels que les réactions de polymérisation et d'oxydation .
Inhibition de la corrosion
La partie pyrrole est connue pour son application comme inhibiteur de corrosion. Elle peut être incorporée dans des revêtements ou ajoutée à des solutions pour protéger les métaux de la corrosion, en particulier dans des environnements industriels difficiles .
Chimie de la luminescence
En chimie de la luminescence, les dérivés du pyrrole peuvent être utilisés pour synthétiser des composés qui présentent une fluorescence ou une phosphorescence. Ces propriétés sont précieuses pour des applications en imagerie biologique et pour le développement de capteurs optiques .
Analyse spectrochimique
La structure électronique unique du this compound en fait un candidat pour une utilisation en analyse spectrochimique. Il peut faire partie de systèmes chromophores qui réagissent aux changements environnementaux, permettant la détection d'analytes spécifiques .
Synthèse de composés hétérocycliques
Enfin, le this compound sert d'intermédiaire dans la synthèse de composés hétérocycliques. Ces structures sont fréquentes dans les produits naturels et les produits pharmaceutiques synthétiques, ce qui fait de ce composé une matière de départ précieuse en chimie organique synthétique .
Mécanisme D'action
Target of Action
It’s worth noting that pyrrole derivatives, such as indole, play a significant role in cell biology . They are important types of molecules and natural products that have attracted increasing attention for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, which are structurally similar to pyrrole, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Pharmacokinetics
The physicochemical parameters of indole derivatives, which are structurally similar to pyrrole, have been studied for their impact on bioavailability .
Result of Action
It’s known that indole derivatives show various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
It’s known that the synthesis of pyrrole derivatives can be influenced by various factors, including the choice of boron reagents for suzuki–miyaura coupling .
Safety and Hazards
While specific safety and hazard information for 2-chloro-3-nitro-1H-pyrrole is not available in the retrieved papers, pyrroles can be hazardous. They are flammable, and their vapors may form explosive mixtures with air. They can also cause serious eye damage and are harmful if inhaled or swallowed .
Propriétés
IUPAC Name |
2-chloro-3-nitro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-4-3(7(8)9)1-2-6-4/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVGSTOYBHWTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80947-09-7 | |
| Record name | 2-chloro-3-nitro-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

